molecular formula C7H12F3OSi B14195807 CID 78066926

CID 78066926

Cat. No.: B14195807
M. Wt: 197.25 g/mol
InChI Key: CTZVTGAWMQTDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78066926 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. The evidence primarily focuses on other CIDs (e.g., CID 72326 for betulin, CID 64971 for betulinic acid) and methodologies related to chemical analysis, machine learning, or clinical studies unrelated to this compound .

Properties

Molecular Formula

C7H12F3OSi

Molecular Weight

197.25 g/mol

InChI

InChI=1S/C7H12F3OSi/c1-3-12(6-11-2)5-4-7(8,9)10/h3H,1,4-6H2,2H3

InChI Key

CTZVTGAWMQTDMK-UHFFFAOYSA-N

Canonical SMILES

COC[Si](CCC(F)(F)F)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78066926 involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve the use of advanced organic synthesis techniques. The process may include steps such as cyclization, coupling reactions, and the use of protecting groups to ensure the correct formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

CID 78066926 can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, hydroxide ions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

CID 78066926 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 78066926 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several compounds with structural or functional relevance to natural products, inhibitors, or metabolites.

Table 1: Structural and Functional Comparison of Selected Compounds

PubChem CID Compound Name Structural Class Key Properties/Applications Source/Evidence
72326 Betulin Triterpenoid Anti-inflammatory, antiviral Derived from birch bark
64971 Betulinic Acid Triterpenoid derivative Anticancer, HIV-1 protease inhibition Semisynthetic derivative
10153267 3-O-Caffeoyl Betulin Betulin-caffeic acid hybrid Enhanced bioavailability, antioxidant activity Synthetic modification
5469634 Ginkgolic Acid 17:1 Phenolic lipid Antibacterial, inhibits SUMOylation Ginkgo biloba extract
5345 BSP (Bromosulfophthalein) Sulfonated dye Liver function diagnostic agent Synthetic dye

Key Observations:

Betulin Derivatives (CID 72326, 64971, 10153267): Betulin and its derivatives are triterpenoids with demonstrated biological activities, including anti-inflammatory and anticancer effects . Modifications like caffeoylation (CID 10153267) enhance solubility and bioactivity, suggesting that CID 78066926 (if structurally related) might share similar optimization pathways. Research Gap: No evidence links this compound to betulin derivatives, but its CID proximity (7.8 million range vs. 5-digit CIDs in Table 1) suggests it belongs to a distinct chemical class.

Inhibitors (CID 5469634, 5345): Ginkgolic acid (CID 5469634) and BSP (CID 5345) are enzyme inhibitors with distinct mechanisms. Ginkgolic acid targets SUMOylation, while BSP is used diagnostically . Hypothesis: If this compound is an inhibitor, its comparison would require data on target specificity and inhibitory potency, which are absent in the evidence.

Analytical Context (CID in MS/MS) :

  • and discuss collision-induced dissociation (CID) , a mass spectrometry technique, but this is unrelated to the compound this compound .

Research Findings and Limitations

  • Absence of Direct Data: None of the provided sources reference this compound, limiting authoritative comparisons.
  • Methodological Insights : Studies on similar compounds emphasize structural modifications (e.g., caffeoylation) to improve pharmacokinetics, which could inform future research on this compound .
  • Clinical Relevance : discusses chemotherapy-induced diarrhea (CID) , but this acronym is unrelated to PubChem identifiers .

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